molecular formula C17H12N2OS2 B2418714 (E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681163-45-1

(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2418714
CAS No.: 681163-45-1
M. Wt: 324.42
InChI Key: LMOBPSZYEFCURC-BQYQJAHWSA-N
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Description

(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique structure combining an indeno-thiazole core with a thiophene-acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 8H-indeno[1,2-d]thiazole with thiophene-2-carbaldehyde under basic conditions to form the corresponding intermediate. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Halogenating agents like bromine or iodine can be used under mild conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the acrylamide.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The indeno-thiazole core is known to interact with DNA or proteins, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of an indeno-thiazole core with a thiophene-acrylamide moiety. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(E)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c20-15(8-7-12-5-3-9-21-12)18-17-19-16-13-6-2-1-4-11(13)10-14(16)22-17/h1-9H,10H2,(H,18,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOBPSZYEFCURC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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